molecular formula C25H27N3O3S2 B298060 N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide

N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide

Cat. No. B298060
M. Wt: 481.6 g/mol
InChI Key: LEWWKCUMXXFBPL-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide, also known as EMBS, is a synthetic compound that has gained attention in scientific research due to its potential application as a drug delivery system. EMBS is a sulfonamide compound that contains a hydrazone functional group, which has been shown to have potential as a drug carrier due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide is not fully understood, but it is believed that the hydrazone functional group in N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide may play a role in its drug delivery capabilities. The hydrazone functional group can form stable complexes with metal ions, which can be used to deliver drugs to specific target cells or tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide are not well understood, as it is still in the early stages of research. However, studies have shown that N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has the potential to inhibit the growth of cancer cells in vitro, which suggests that it may have anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide in lab experiments is its potential as a drug delivery system. The hydrazone functional group in N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide can form stable complexes with metal ions, which can be used to deliver drugs to specific target cells or tissues. However, one limitation of using N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different scenarios.

Future Directions

There are several future directions that could be explored in relation to N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide. One area of research could be to further investigate its potential as a drug delivery system, particularly in the context of cancer treatment. Another area of research could be to study its mechanism of action in more detail, in order to better understand its potential applications. Additionally, research could be conducted to investigate the potential side effects of N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide, in order to determine its safety for use in humans.

Synthesis Methods

N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide typically begins with the reaction of 2-ethylphenylamine and 4-methylbenzenesulfonyl chloride to form N-(2-ethylphenyl)-4-methylbenzenesulfonamide. This compound is then reacted with 2-hydrazinyl-2-oxoethanol to form N-(2-ethylphenyl)-4-methyl-N-(2-{2-hydroxy-2-oxoethyl}hydrazino)benzenesulfonamide. Finally, this compound is reacted with 4-(methylsulfanyl)benzaldehyde to form N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide.

Scientific Research Applications

N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been studied for its potential application as a drug delivery system. The hydrazone functional group in N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been shown to form stable complexes with metal ions, which can be used to deliver drugs to specific target cells or tissues. Additionally, N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

N-(2-ethylphenyl)-4-methyl-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide

Molecular Formula

C25H27N3O3S2

Molecular Weight

481.6 g/mol

IUPAC Name

2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H27N3O3S2/c1-4-21-7-5-6-8-24(21)28(33(30,31)23-15-9-19(2)10-16-23)18-25(29)27-26-17-20-11-13-22(32-3)14-12-20/h5-17H,4,18H2,1-3H3,(H,27,29)/b26-17+

InChI Key

LEWWKCUMXXFBPL-YZSQISJMSA-N

Isomeric SMILES

CCC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C(C=C2)SC)S(=O)(=O)C3=CC=C(C=C3)C

SMILES

CCC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)SC)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)SC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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